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molecular formula C11H13BrO2 B189880 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL CAS No. 135048-94-1

4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL

Cat. No. B189880
M. Wt: 257.12 g/mol
InChI Key: HTAGDFOCHJHXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278441B2

Procedure details

A mixture of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol (11.17 g, 41.3 mmol) and p-toluenesulfonic acid monohydrate (0.797 g, 4.13 mmol) in toluene (100 mL) is heated to reflux for 30 minutes using a Dean-Stark trap to remove water. The reaction is diluted with water and 5 N NaOH and extracted with EtOAc. The organic layer is dried over Na2SO4 and the solvent is removed under reduced pressure to afford a residue that is purified on silica gel chromatography eluting with a linear gradient of 5% to 100% EtOAc in hexanes to give the title compound (8.85 g, 90%). 1H NMR (400 MHz, CDCl3) δ 2.45-2.50 (m, 2H), 3.92 (t, 2H, J=5.71 Hz), 4.31 (q, 2H, J=3.07 Hz, J=5.71 Hz), 6.12-6.14 (m, 1H), 7.19 (t, 1H, J=7.91 Hz), 7.28-7.32 (m, 1H), 7.36-7.39 (m, 1H), 7.51 (t, 1H, J=1.76 Hz).
Quantity
11.17 g
Type
reactant
Reaction Step One
Quantity
0.797 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2(O)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[CH2:13][CH2:12][O:11][CH2:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.17 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(CCOCC1)O
Name
Quantity
0.797 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove water
ADDITION
Type
ADDITION
Details
The reaction is diluted with water and 5 N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a residue that
CUSTOM
Type
CUSTOM
Details
is purified on silica gel chromatography
WASH
Type
WASH
Details
eluting with a linear gradient of 5% to 100% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.85 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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